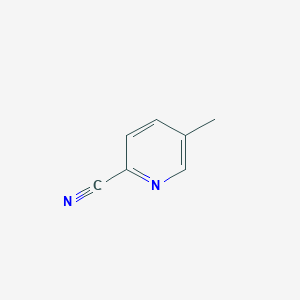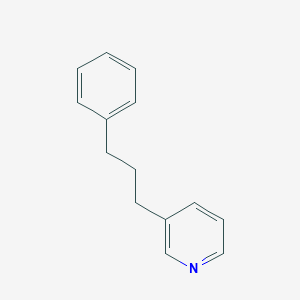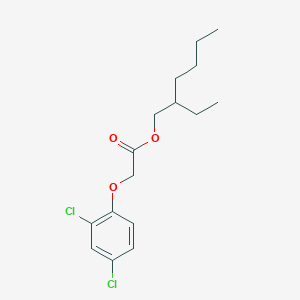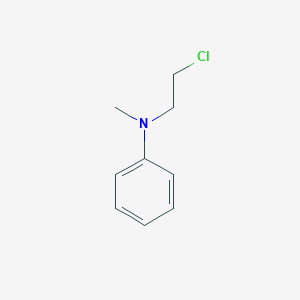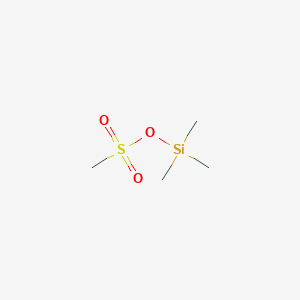
Trimethylsilyl methanesulfonate
描述
准备方法
Trimethylsilyl methanesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of methanesulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure efficient production .
化学反应分析
Trimethylsilyl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trimethylsilyl group with other functional groups.
Reduction Reactions: It is involved in the reduction of esters to ethers using boron difluoride triflate etherate.
Dealkylsilylation: This reaction involves the removal of the trimethylsilyl group from molecules, often using reagents like tetrabutylammonium fluoride.
Common reagents and conditions used in these reactions include boron difluoride triflate etherate for reduction reactions and tetrabutylammonium fluoride for dealkylsilylation . The major products formed from these reactions depend on the specific reactants and conditions used.
科学研究应用
Trimethylsilyl methanesulfonate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Trimethylsilyl methanesulfonate involves the transfer of the trimethylsilyl group to a target molecule. This process typically occurs through nucleophilic substitution, where the trimethylsilyl group replaces a hydrogen atom in a hydroxyl group . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
相似化合物的比较
Trimethylsilyl methanesulfonate can be compared with other silylating agents such as:
Trimethylsilyl trifluoromethanesulfonate: This compound is more electrophilic and is used in different types of reactions.
Triethylsilyl trifluoromethanesulfonate: It has similar applications but with different reactivity and selectivity.
tert-Butyldimethylsilyl trifluoromethanesulfonate: This compound is used for the protection of hydroxyl groups in more sterically hindered environments.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of silylating agents in chemical synthesis.
属性
IUPAC Name |
trimethylsilyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O3SSi/c1-8(5,6)7-9(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHASIUOFGDRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905831 | |
| Record name | Trimethylsilyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10090-05-8 | |
| Record name | Trimethylsilyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10090-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilylmethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010090058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (Trimethylsilyl)methanesulfonate (TMSOMs) undergoes hydrolysis via different mechanisms depending on the pH of the solution [].
A: Potassium fluoride acts as a catalyst in the hydrolysis of (Trimethylsilyl)methanesulfonate []. Fluoride ions exhibit silicophilicity, meaning they have a strong affinity for silicon. Therefore, fluoride attacks the silicon atom in TMSOMs, promoting the formation of sulfene. This sulfene intermediate is then trapped by water, leading to the production of methanesulfonate.
A: Yes, (Trimethylsilyl)methanesulfonate can be generated in situ to catalyze specific reactions []. For instance, it effectively catalyzes the allylation of aldehydes with allyltrimethylsilane. This in situ generation method simplifies the reaction procedure and broadens the applications of TMSOMs in organic synthesis.
A: (Trimethylsilyl)methanesulfonate, often in combination with boron trifluoride etherate, plays a crucial role in the reductive cleavage of polysaccharides containing acetamido sugar residues []. It facilitates the conversion of both 1,2-cis and 1,2-trans linked acetamido sugar derivatives into their corresponding oxazolinium ions. This transformation is essential for subsequent modifications and analysis of these complex carbohydrate structures.
A: Yes, research indicates potential applications of (Trimethylsilyl)methanesulfonate outside of traditional synthetic chemistry. One such application is its use in formulating flocculants for water purification []. This highlights the diverse utility of TMSOMs in various chemical processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



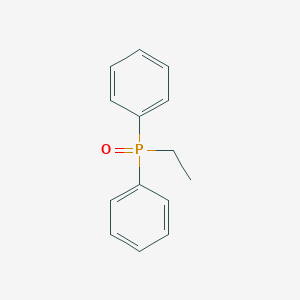

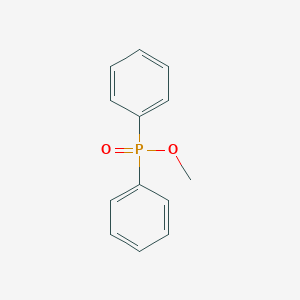
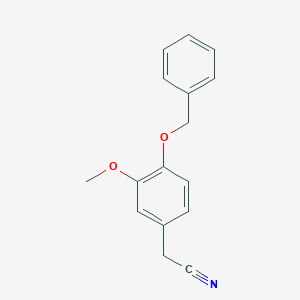
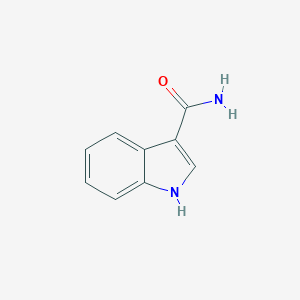
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
